Acarbose
説明
Acarbose is a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines. It is primarily used as an anti-diabetic drug to manage type 2 diabetes mellitus by controlling blood glucose levels . This compound works by inhibiting alpha-glucosidase, an intestinal enzyme that releases glucose from larger carbohydrates such as starch and sucrose .
準備方法
Synthetic Routes and Reaction Conditions: Acarbose is produced through a fermentation process involving the bacterium Actinoplanes sp. The biosynthesis of this compound involves several steps, starting from the precursor valienol 7-phosphate, which is modified by cyclitol modifying enzymes . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which forms a non-glycosidic C-N bond .
Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation. The production strain, Actinoplanes sp. SE50/110, is optimized for high yield through genetic engineering and fed-batch fermentation strategies . The fermentation process involves controlling the carbon source concentration, with optimal conditions being 7.5–8.0 g of total sugar/100 ml and 4.0–4.5 g of reducing sugar/100 ml .
化学反応の分析
Types of Reactions: Acarbose undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It inhibits enzymes such as alpha-glucosidase and pancreatic alpha-amylase by mimicking the transition state of the substrate with its amine linkage .
Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound include maltose and valienol 7-phosphate. The reaction conditions typically involve specific enzymes that catalyze the formation of this compound from these precursors .
Major Products: The major product formed from these reactions is this compound itself, which is a pseudo-oligosaccharide composed of acarviosin and maltose .
科学的研究の応用
Acarbose has a wide range of scientific research applications, including:
作用機序
Acarbose is one of three alpha-glucosidase inhibitors used in clinical practice, the other two being voglibose and miglitol .
Voglibose: Similar to this compound, voglibose inhibits alpha-glucosidase but has a different chemical structure and is often used in different clinical settings.
Uniqueness of this compound: this compound is unique due to its complex oligosaccharide structure and its ability to inhibit both alpha-glucosidase and pancreatic alpha-amylase . This dual inhibition makes it particularly effective in controlling postprandial blood glucose levels .
類似化合物との比較
- Voglibose
- Miglitol
生物活性
Acarbose is an oral medication primarily used for the management of type 2 diabetes mellitus. It functions as an alpha-glucosidase inhibitor (AGI), effectively reducing postprandial blood glucose levels by delaying carbohydrate digestion and absorption in the intestines. This article explores the biological activity of this compound, including its mechanisms of action, effects on metabolic parameters, and relevant clinical findings.
This compound is a pseudo-tetrasaccharide that competitively inhibits alpha-glucosidase enzymes located in the brush border of the intestinal epithelium. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound slows the conversion of oligosaccharides and polysaccharides into glucose, thereby reducing the rate at which glucose enters the bloodstream after meals .
Key Mechanisms:
- Competitive Inhibition : this compound binds with high affinity to alpha-glucosidase, preventing the enzyme from facilitating carbohydrate digestion.
- Effect on Other Enzymes : this compound also exhibits varying degrees of inhibition on maltase-glucoamylase, sucrase, maltase, and dextranase, while it does not inhibit beta-glucosidases like lactase .
Clinical Efficacy
Numerous studies have demonstrated the efficacy of this compound in managing blood glucose levels and improving metabolic health in patients with type 2 diabetes.
Blood Glucose Control
This compound effectively lowers postprandial blood glucose levels, which is crucial for preventing hyperglycemia. Clinical trials have shown that it can significantly reduce HbA1c levels when used as monotherapy or in combination with other antidiabetic agents .
Cardiovascular Benefits
Research indicates that this compound may also confer cardiovascular benefits by reducing markers associated with inflammation and thrombosis. For instance, a study found that this compound treatment led to a significant reduction in platelet activation markers and lipid peroxidation, suggesting a protective effect against cardiovascular events .
Efficacy in Different Populations
- Chinese Population : A study involving Chinese patients with type 2 diabetes reported that this compound treatment significantly improved glycemic control and reduced inflammatory markers associated with diabetes complications .
- Long-term Use : Longitudinal studies have indicated that prolonged use of this compound can lead to sustained improvements in metabolic parameters, including lipid profiles, by decreasing LDL cholesterol levels while increasing HDL levels .
Comparative Studies
This compound has been compared with other antidiabetic agents in various clinical settings:
- IC50 Values : The IC50 values for this compound against alpha-amylase and alpha-glucosidase were found to be 64.64 µg/mL and 67.60 µg/mL respectively, indicating its potency as an AGI compared to other natural compounds tested .
Safety Profile
This compound is generally well-tolerated; however, gastrointestinal side effects such as flatulence, diarrhea, and abdominal pain are common due to its mechanism of action. These effects are typically dose-dependent and can be mitigated by gradual dose escalation .
Summary Table of Biological Activities
Parameter | Effect of this compound |
---|---|
Blood Glucose Levels | Reduces postprandial glucose spikes |
HbA1c Levels | Significantly lowers HbA1c |
Inflammatory Markers | Reduces NF-κB activation and other inflammatory markers |
Lipid Profile | Improves HDL/LDL ratio; reduces LDL levels |
Gastrointestinal Effects | Commonly causes flatulence and abdominal discomfort |
Future Directions
Research continues to explore the biosynthesis of this compound from soil bacteria and its potential applications in biotechnology for enhanced production methods. Understanding the ecological role of this compound-producing bacteria remains an area of interest for future studies .
特性
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h2,4,7,9-27,29-40H,3,5-6H2,1H3/t7-,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMXHAPUFJOOSV-XGWNLRGSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046034 | |
Record name | Acarbose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Alpha-glucosidase enzymes are located in the brush-border of the intestinal mucosa and serve to metabolize oligo-, tri-, and disaccharides (e.g. sucrose) into smaller monosaccharides (e.g. glucose, fructose) which are more readily absorbed. These work in conjunction with pancreatic alpha-amylase, an enzyme found in the intestinal lumen that hydrolyzes complex starches to oligosaccharides. Acarbose is a complex oligosaccharide that competitively and reversibly inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases - of the alpha-glucosidases, inhibitory potency appears to follow a rank order of glucoamylase > sucrase > maltase > isomaltase. By preventing the metabolism and subsequent absorption of dietary carbohydrates, acarbose reduces postprandial blood glucose and insulin levels., In contrast to sulfonylureas, acarbose does not enhance insulin secretion. The antihyperglycemic action of acarbose results from a competitive, reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine, while the membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in a delayed glucose absorption and a lowering of postprandial hyperglycemia. Because its mechanism of action is different, the effect of acarbose to enhance glycemic control is additive to that of sulfonylureas, insulin or metformin when used in combination. In addition, acarbose diminishes the insulinotropic and weight-increasing effects of sulfonylureas. Acarbose has no inhibitory activity against lactase and consequently would not be expected to induce lactose intolerance., Acarbose represents a pharmacological approach to achieving the metabolic benefits of a slower carbohydrate absorption in diabetes, by acting as a potent, competitive inhibitor of intestinal alpha-glucosidases. Acarbose molecules attach to the carbohydrate binding sites of alpha-glucosidases, with an affinity constant that is much higher than that of the normal substrate. Because of the reversible nature of the inhibitor-enzyme interaction, the conversion of oligosaccharides to monosaccharides is only delayed rather than completely blocked. Acarbose has the structural features of a tetrasaccharide and does not cross the enterocytes after ingestion. Thus, its pharmacokinetic properties are well suited to the pharmacological action directed exclusively towards the intestinal glucosidases. ..., The aim of the present study was to reveal the possible involvement of thyroid hormones in the antihyperglycaemic and antiperoxidative effects of acarbose. The effects of acarbose on changes in serum concentration of thyroid hormones, insulin and glucose in dexamethasone-induced type 2 diabetic mice were investigated. Simultaneously, changes in lipid peroxidation (LPO), reduced glutathione (GSH) content and the activity of associated endogenous anti-oxidant enzymes, such as superoxide dismuatase (SOD) and catalase (CAT), were investigated in renal and cardiac tissues, which are commonly affected in diabetes mellitus. Although administration of dexamethasone (1.0 mg/kg, i.m., for 22 days) caused hyperglycaemia with a parallel increase in serum insulin and tissue LPO, it decreased thyroid hormone concentrations and the activity of SOD and CAT. When dexamethasone-induced hyperglycemic mice were treated with acarbose (10 mg/kg per day, p.o., for 15 days), levels of thyroid hormones were increased and most of the abnormalities, including serum insulin and glucose levels, tissue LPO, SOD and CAT activity and GSH content, were reversed. These findings suggest the involvement of thyroid hormones in the mode of action of acarbose in amelioration of type 2 diabetes mellitus. | |
Details | PMID:17042922, Rameshwar J, Anand K; Clin Exp Pharmacol Physiol 33 (11): 1104-6 (2006) | |
Record name | Acarbose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00284 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | PMID:17042922, Rameshwar J, Anand K; Clin Exp Pharmacol Physiol 33 (11): 1104-6 (2006) | |
Record name | Acarbose | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amorphous powder, White to off-white powder | |
CAS No. |
56180-94-0 | |
Record name | Acarbose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56180-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acarbose [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056180940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acarbose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00284 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acarbose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acarbose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACARBOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T58MSI464G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acarbose | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。